molecular formula C20H21FN4O2S B2568377 4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775311-16-4

4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2568377
CAS No.: 1775311-16-4
M. Wt: 400.47
InChI Key: ILMVQSPVIRHWLL-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one features a triazolone core substituted with a 4-fluorobenzyl group and a piperidine ring modified by a 5-methylthiophene-2-carbonyl moiety. This structure combines heterocyclic motifs (triazolone, piperidine, thiophene) linked to aromatic fluorinated groups, which are common in pharmacologically active compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-13-2-7-17(28-13)19(26)24-10-8-15(9-11-24)18-22-23-20(27)25(18)12-14-3-5-16(21)6-4-14/h2-7,15H,8-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMVQSPVIRHWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The triazole ring's ability to interact with biological systems makes it a prime candidate for developing new antimicrobial agents .
  • Anti-Cancer Potential :
    • Preliminary studies suggest that triazole derivatives can inhibit cancer cell proliferation. In vitro assays have demonstrated that certain triazoles induce apoptosis in cancer cells, making them potential anti-cancer agents. The incorporation of specific substituents in the triazole structure may enhance its selectivity and potency against cancer types such as glioblastoma .
  • Anti-Diabetic Properties :
    • Recent investigations into related compounds have shown promise in lowering glucose levels in diabetic models. The structural modifications observed in triazole derivatives could be optimized to enhance their efficacy as anti-diabetic agents, potentially through mechanisms involving insulin sensitivity or glucose metabolism regulation .

Agricultural Applications

  • Fungicides :
    • The triazole class is widely recognized in agriculture for its fungicidal properties. Compounds similar to the one discussed have been utilized in crop protection to combat fungal pathogens, thereby improving yield and crop health. The effectiveness of these compounds can be attributed to their ability to inhibit fungal sterol biosynthesis .

Case Studies

StudyApplicationFindings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivitySynthesis of novel triazole derivatives showed promising activity against bacteria and fungi .
Research on TriazolesAnti-CancerCertain derivatives demonstrated significant cytotoxicity against glioblastoma cell lines .
Agricultural StudyFungicide EfficacyTriazole-based fungicides effectively reduced fungal infections in crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

  • Chlorophenyl vs. Fluorophenyl Derivatives :
    Isostructural analogs 4 (4-chlorophenyl) and 5 (4-fluorophenyl) () demonstrate that halogen substitution minimally affects molecular planarity but alters intermolecular interactions. The fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl derivatives due to fluorine’s electronegativity and smaller atomic radius .

Piperidine Ring Modifications

  • Thienylcarbonyl vs. Benzoyl/Other Acyl Groups :
    Replacing the 5-methylthienylcarbonyl group (target compound) with a 5-chloro-2-fluorobenzoyl moiety (e.g., 5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , ) introduces steric and electronic differences. Thiophene’s sulfur atom may facilitate π-π stacking or hydrogen bonding, whereas chloro/fluorine substituents could enhance lipophilicity and target binding .

Triazolone Core Analogues

  • 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ():
    Replacing the thienylcarbonyl-piperidine group with a piperazinylmethyl moiety reduces conformational rigidity but introduces additional hydrogen-bonding sites. This modification could influence solubility and receptor selectivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula* Key Substituents Melting Point (°C) Reported Bioactivity Reference
Target Compound C₂₁H₂₁FN₄O₂S 4-Fluorobenzyl, 5-methylthienylcarbonyl N/A N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₀ClF₂N₇S 4-Chlorophenyl, triazolyl-pyrazole N/A Antimicrobial activity
5-[1-(5-Chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₂H₂₁ClFN₃O₃ 5-Chloro-2-fluorobenzoyl, methoxybenzyl N/A Not reported
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₂₇H₂₂F₂N₆O₂S Thiazole, pyrazolopyrimidine 252–255 Kinase inhibition (implied)

Research Findings and Implications

Computational Predictions

Q & A

Q. What are the typical synthetic routes for synthesizing 1,2,4-triazol-3-one derivatives with fluorobenzyl and piperidinyl substituents?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Formation of intermediates like hydrazinecarbothioamides under acidic conditions (e.g., HCl or H₂SO₄) to generate triazole cores .
  • Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, reacting piperidin-4-yl intermediates with 5-methyl-2-thienyl carbonyl chloride in the presence of K₂CO₃ as a base .
  • Step 3 : Purification via recrystallization (e.g., using THF or acetone) to achieve >75% yield, monitored by TLC . Key challenges include controlling regioselectivity during triazole ring formation and minimizing byproducts from thiophene carbonyl coupling.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole ring (C=N, ~1500–1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Confirms fluorobenzyl (δ ~7.2–7.4 ppm for aromatic H), piperidinyl (δ ~2.5–3.5 ppm for CH₂ groups), and thienyl (δ ~6.5–7.0 ppm) substituents .
  • X-ray Crystallography : Resolves stereochemistry of the piperidinyl-thienyl moiety and validates bond angles/lengths (e.g., CCDC-1441403 as a reference) .

Advanced Research Questions

Q. How can conflicting NMR data for piperidinyl-thienyl derivatives be resolved?

Discrepancies in chemical shifts (e.g., piperidinyl CH₂ groups) may arise from solvent polarity or tautomerism. Mitigation strategies:

  • Use deuterated DMSO or CDCl₃ for consistency .
  • Compare with computational models (DFT calculations) to predict shifts .
  • Cross-validate with HSQC/HMBC to assign coupling pathways .

Q. What strategies optimize the yield of the thienyl-piperidinyl coupling step?

  • Catalyst Screening : Use Pd(PPh₃)₄ or CuI for Sonogashira-like couplings, which improve efficiency for thiophene derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidinyl nitrogen .
  • Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., thienyl hydrolysis) .

Q. How does fluorobenzyl substitution impact biological activity in triazol-3-one analogs?

  • Lipophilicity : The 4-fluorobenzyl group increases logP, enhancing membrane permeability (measured via PAMPA assays) .
  • Steric Effects : Substituent position (para vs. meta) alters binding to targets like kinases or GPCRs. Docking studies suggest para-fluorine optimizes π-π stacking . Comparative studies with non-fluorinated analogs show a 2–3× potency increase in enzyme inhibition assays .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in melting points reported across studies?

  • Sample Purity : Re-crystallize the compound using gradient cooling (e.g., THF to hexane) to achieve >98% purity .
  • Calibration : Use standard reference compounds (e.g., benzoic acid) to calibrate melting point apparatus .
  • Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms affecting thermal properties .

Experimental Design Considerations

Q. What controls are essential for in vitro bioactivity assays with this compound?

  • Negative Controls : Use structurally similar but inert analogs (e.g., non-fluorinated benzyl derivatives) .
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Replicate Design : Triplicate measurements with blinded analysis to reduce bias .

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